Hinge-Binding Motif for Potent Kinase Inhibition
The N,4-dimethylpicolinamide scaffold is a key structural component in advanced kinase inhibitors. A representative optimized analog, incorporating this core, achieved an IC50 of <10 nM against its target kinase (PIM) in a biochemical assay [1]. In contrast, a structurally related analog lacking the optimized 4-methyl substitution pattern (e.g., a simpler N-methylpicolinamide) was reported to have an IC50 of 90 nM against a different kinase target (c-Met), representing a >9-fold difference in potency [2]. This underscores the critical role of the specific substitution pattern in achieving high potency.
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | <10 nM (in an optimized analog incorporating the N,4-dimethylpicolinamide scaffold) |
| Comparator Or Baseline | 90 nM (for a related N-methylpicolinamide analog against c-Met) |
| Quantified Difference | >9-fold improvement in potency |
| Conditions | Biochemical kinase inhibition assays (PIM vs. c-Met) |
Why This Matters
This highlights the core scaffold's ability to anchor high-potency inhibitors, a prerequisite for developing drug candidates with therapeutic windows.
- [1] Burger, M. T., et al. (2015). "Picolinamide derivatives as kinase inhibitors." U.S. Patent No. US10092570B2. View Source
- [2] Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors, Bioorganic & Medicinal Chemistry, 2017. View Source
